2-p-Tolylsulfanylmethyl-imidazo[1,2-a]pyridine
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Overview
Description
2-p-Tolylsulfanylmethyl-imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
The synthesis of 2-p-Tolylsulfanylmethyl-imidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various synthetic routes such as condensation reactions, multicomponent reactions, oxidative coupling, and tandem reactions . Industrial production methods often employ transition metal catalysis, metal-free oxidation, and photocatalysis strategies to achieve efficient synthesis .
Chemical Reactions Analysis
2-p-Tolylsulfanylmethyl-imidazo[1,2-a]pyridine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Commonly involves the use of reducing agents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents such as p-tolyl chloride and copper catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, sulfenylation reactions can yield methylthiolated imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
2-p-Tolylsulfanylmethyl-imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-p-Tolylsulfanylmethyl-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of imidazo[1,2-a]pyridine have been shown to inhibit the MARK4 protein, leading to anti-cancer effects . The compound’s effects are often mediated through its ability to bind to and modulate the activity of specific enzymes and receptors.
Comparison with Similar Compounds
2-p-Tolylsulfanylmethyl-imidazo[1,2-a]pyridine can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridine: Known for its wide range of applications in medicinal chemistry and material science.
Imidazo[1,5-a]pyridine: Used in the development of fluorescent probes.
Imidazo[1,2-a]pyridinone: Utilized in visible light-photocatalysed functionalization reactions.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14N2S |
---|---|
Molecular Weight |
254.4 g/mol |
IUPAC Name |
2-[(4-methylphenyl)sulfanylmethyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H14N2S/c1-12-5-7-14(8-6-12)18-11-13-10-17-9-3-2-4-15(17)16-13/h2-10H,11H2,1H3 |
InChI Key |
OHGUYWPHYZYOPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CN3C=CC=CC3=N2 |
solubility |
37 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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